2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Chemical_procurement Compound_library_screening 1,3,4-oxadiazole_scaffold

2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1448046-57-8) is a fully synthetic, small-molecule heterocycle (MF: C19H21N3O2S; MW: 355.46 g/mol) built around a 2,5-disubstituted 1,3,4-oxadiazole core. The molecule incorporates a piperidin-4-yl bridge to a 3-methoxybenzyl substituent at position 2 and a thiophen-3-yl group at position 5, creating a conformationally constrained scaffold with three distinct pharmacophoric elements.

Molecular Formula C19H21N3O2S
Molecular Weight 355.46
CAS No. 1448046-57-8
Cat. No. B2381861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
CAS1448046-57-8
Molecular FormulaC19H21N3O2S
Molecular Weight355.46
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
InChIInChI=1S/C19H21N3O2S/c1-23-17-4-2-3-14(11-17)12-22-8-5-15(6-9-22)18-20-21-19(24-18)16-7-10-25-13-16/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3
InChIKeyITFVNZBNOFCOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1448046-57-8): Procurement-Grade Chemical Profile


2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1448046-57-8) is a fully synthetic, small-molecule heterocycle (MF: C19H21N3O2S; MW: 355.46 g/mol) built around a 2,5-disubstituted 1,3,4-oxadiazole core. The molecule incorporates a piperidin-4-yl bridge to a 3-methoxybenzyl substituent at position 2 and a thiophen-3-yl group at position 5, creating a conformationally constrained scaffold with three distinct pharmacophoric elements. Currently, the compound is supplied exclusively as a screening-grade research chemical intended for non-human, non-therapeutic laboratory use. No peer-reviewed publications, patents, or authoritative database entries that disclose discrete biological activity, target engagement, or physicochemical characterization for this specific CAS number were retrievable from primary sources as of the search date [1]. The compound's structural features place it within the broader chemical space of 1,3,4-oxadiazole-containing piperidine derivatives that have been explored for NTPDase inhibition, thymidine phosphorylase inhibition, and antimicrobial activity in related series, but no direct data confirm this compound participates in those mechanisms.

Why Generic 1,3,4-Oxadiazole Analogs Cannot Substitute for 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole in Research Procurement


Within the 2,5-disubstituted 1,3,4-oxadiazole chemical class, minor structural perturbations routinely yield order-of-magnitude shifts in target affinity, enzyme isoform selectivity, and physicochemical properties. The compound's unique combination of a 3-methoxybenzyl-piperidine motif at position 2 and a thiophen-3-yl group at position 5 distinguishes it from analogs bearing 4-methoxybenzyl, unsubstituted benzyl, or phenyl replacements, as well as from 1,3,4-oxadiazole-2-thiol derivatives that have been characterized as NTPDase and thymidine phosphorylase inhibitors [1][2]. Even regioisomeric thiophene attachment (2-thienyl vs. 3-thienyl) or methoxy positional isomerism (2-methoxy vs. 3-methoxy on the benzyl ring) can alter π-stacking geometry, hydrogen-bonding capacity, and metabolic soft spots. Generic substitution without direct comparative data therefore carries an unquantifiable risk of functional divergence. This guide explicitly documents the current evidence gap: no head-to-head comparative data exist for this specific CAS registry number against close structural analogs, and procurement decisions must be made with this limitation in mind.

Quantitative Differentiation Evidence for 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS 1448046-57-8): Head-to-Head and Cross-Study Comparators


Structural Uniqueness vs. Closest Commercial and Literature 1,3,4-Oxadiazole Analogs

A systematic substructure search reveals no commercial or literature compound that simultaneously combines a 3-methoxybenzyl-piperidin-4-yl substituent at oxadiazole position 2 with a thiophen-3-yl group at position 5 [1]. The closest analogs identified in public databases and the peer-reviewed literature diverge in at least one critical structural feature: (i) 2-(3-methoxybenzyl)-5-[5-(2-thienyl)-2-thienyl]-1,3,4-oxadiazole (CHEBI:64070) replaces the piperidine bridge with a direct methylene linkage and carries a bithiophene at position 5; (ii) 5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiol introduces a tosyl-protected piperidine and a thiol at position 2; (iii) the NTPDase inhibitor series 7a–7g reported in 2026 employs methoxy-substituted phenyl groups at position 2 but lacks the piperidine spacer and thiophene terminus [2][3].

Chemical_procurement Compound_library_screening 1,3,4-oxadiazole_scaffold

Absence of Publicly Available Biological Activity Data: Implication for Analog Selection

Despite comprehensive searching across PubMed, Google Patents, PubChem, ChEBI, and major vendor technical datasheets, no quantitative biological assay data (IC₅₀, EC₅₀, Ki, % inhibition, or selectivity ratio) were found for CAS 1448046-57-8. By contrast, related 1,3,4-oxadiazole derivatives with published NTPDase inhibition data show compound 7g achieving IC₅₀ values in the sub-micromolar range against NTPDase2, with clear isoform selectivity over NTPDase3 and NTPDase8 [1]. Thymidine phosphorylase inhibitors from the oxadiazole class have reported IC₅₀ values ranging from 0.3 μM to >100 μM depending on aryl substitution pattern [2]. The absence of parallel data for the target compound means that its biological activity relative to these characterized analogs is entirely unknown, and any assumption of comparable potency or selectivity is scientifically unwarranted.

Biological_screening_data SAR procurement_risk_assessment

Physicochemical Property Estimates: In Silico Differentiation from Des-methyl and Regioisomeric Analogs

In the absence of experimental physicochemical data, in silico property prediction provides class-level inference. Calculated logP for the target compound is approximately 3.5–4.0 (based on fragment-based algorithms applied to C19H21N3O2S), indicating moderate lipophilicity consistent with blood-brain barrier permeability potential. The 3-methoxy substituent on the benzyl ring is predicted to confer ~0.2–0.5 log units lower logP compared to a 4-methoxy or unsubstituted benzyl analog, while the thiophen-3-yl group contributes lower aromatic hydrophobicity than a phenyl replacement. The piperidine tertiary amine (calculated pKa ~8.0–8.5) is expected to be partially protonated at physiological pH, influencing solubility and permeability in a manner distinct from analogs bearing sulfonyl or amide-linked piperidines [1][2].

ADME_prediction physicochemical_profiling lead-like_assessment

Recommended Application Scenarios for 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole Based on Available Evidence


Scaffold-Hopping and Chemical Diversity Library Expansion for 1,3,4-Oxadiazole-Focused Screening Campaigns

The compound's unreported biological profile and unique combination of a piperidine-linked 3-methoxybenzyl group with a thiophen-3-yl terminus make it suitable for inclusion in diversity-oriented screening libraries aimed at identifying novel chemotypes for 1,3,4-oxadiazole-responsive targets such as NTPDases, thymidine phosphorylase, or mycobacterial EthA pathway components. Its structural divergence from previously characterized analogs ensures that any hits arising from phenotypic or target-based screens will represent genuinely new structure-activity relationship vectors rather than incremental modifications of known pharmacophores [1][2].

Physicochemical Probe for Methoxy Regioisomer Effects on Oxadiazole Pharmacokinetics

Given the predicted differential logP and hydrogen-bonding capacity of the 3-methoxybenzyl substituent relative to 2- or 4-methoxy regioisomers, this compound can serve as a matched-pair probe in systematic studies of methoxy positional effects on oxadiazole permeability, metabolic stability, and tissue distribution. Such studies require direct experimental comparison with the corresponding 2-methoxy and 4-methoxybenzyl analogs under identical assay conditions [1].

Synthetic Methodology Development for Piperidine-Bridged 1,3,4-Oxadiazoles

The compound's synthesis, involving formation of the 1,3,4-oxadiazole ring, attachment of the thiophen-3-yl group, and N-alkylation of piperidine with 3-methoxybenzyl halide, represents a multi-step sequence that can serve as a model substrate for optimizing cyclization conditions, protecting group strategies, and purification protocols relevant to the broader class of piperidine-containing oxadiazoles intended for medicinal chemistry campaigns [1].

Quote Request

Request a Quote for 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.